molecular formula C11H11BrN2O2S B172737 1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole CAS No. 130874-32-7

1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole

Cat. No.: B172737
CAS No.: 130874-32-7
M. Wt: 315.19 g/mol
InChI Key: ZIUFRYBNFVJNFI-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C11H11BrN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.

Preparation Methods

The synthesis of 1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with benzenesulfonyl chloride and bromine. The reaction conditions often include the use of a base such as triethylamine to facilitate the sulfonylation and bromination processes. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and high throughput .

Chemical Reactions Analysis

1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and bromine groups play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-bromo-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2S/c1-8-11(12)9(2)14(13-8)17(15,16)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUFRYBNFVJNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415873
Record name 1-BENZENESULFONYL-4-BROMO-3,5-DIMETHYL-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130874-32-7
Record name 1-BENZENESULFONYL-4-BROMO-3,5-DIMETHYL-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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